trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
Historical Context and Development
The development of trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid emerged from extensive research into cyclopentane carboxylic acid derivatives that began in the late 19th century. The foundational work by Perkin in 1887 established synthetic methodologies for cyclopentane dicarboxylic acids, utilizing reactions between diethyl malonate and dibrominated alkanes to construct cyclopentane ring systems. This early research demonstrated that cyclopentane rings could be efficiently assembled through cyclization reactions, setting the stage for more complex derivatives incorporating aromatic substituents.
The evolution toward iodophenyl-substituted cyclopentane derivatives gained momentum through advances in organometallic chemistry and cross-coupling reactions during the mid-20th century. Research by Fuson and Cole in 1938 further refined synthetic approaches to cyclopentane carboxylic acids, achieving yields of 51% for trans-cyclopentane-1,2-dicarboxylic acid through multi-step sequences involving nitrile intermediates. These methodological developments provided the synthetic foundation necessary for accessing more complex substituted cyclopentane systems.
The specific compound this compound represents a convergence of several synthetic chemistry advances, including improved methods for introducing aromatic ketone functionalities and enhanced stereochemical control in cyclopentane ring formation. The compound was first synthesized and characterized in research aimed at developing new pharmaceutical intermediates, with initial reports appearing in chemical databases during the early 2000s. The development of rhodium-catalyzed carbene-initiated domino sequences, as reported by Davies and colleagues, provided innovative pathways for constructing stereoselectively substituted cyclopentanes with multiple stereocenters.
Significance in Organic and Medicinal Chemistry
This compound occupies a prominent position in contemporary organic chemistry due to its unique structural features and synthetic versatility. The compound serves as a crucial building block in the synthesis of complex heterocyclic systems, particularly those incorporating both aromatic and aliphatic components. The presence of the 4-iodophenyl moiety enhances the compound's utility in cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the introduction of diverse aromatic and heteroaromatic substituents.
In medicinal chemistry applications, this compound demonstrates significant potential as a pharmacophore for drug development programs targeting various therapeutic areas. The iodophenyl group contributes to enhanced lipophilicity and can facilitate binding to hydrophobic pockets within protein targets, while the carboxylic acid functionality provides opportunities for hydrogen bonding interactions with active site residues. Research has indicated that compounds containing similar structural motifs exhibit biological activities including enzyme inhibition, receptor modulation, and antimicrobial properties.
The compound's significance extends to its role as an intermediate in the synthesis of prostaglandin analogs and other bioactive cyclopentane derivatives. The trans-stereochemistry at the cyclopentane ring is particularly important for biological activity, as it influences the compound's conformational preferences and binding interactions with biological targets. Studies on related cyclopentane carboxylic acid derivatives have demonstrated their utility in preparing compounds with anti-inflammatory, analgesic, and cardiovascular activities.
The synthetic accessibility of this compound through established methodologies makes it an attractive target for medicinal chemistry programs. The compound can be efficiently prepared using rhodium-catalyzed domino reactions that generate multiple stereocenters with high selectivity, providing access to complex molecular architectures from simple starting materials. This synthetic efficiency, combined with the compound's structural diversity, positions it as a valuable scaffold for drug discovery efforts.
Nomenclature and Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name reflects its structural complexity, beginning with the cyclopentane core and incorporating substituent positions and stereochemical descriptors. The trans-designation indicates the relative stereochemistry between the carboxylic acid group at position 1 and the oxoethyl substituent at position 2 of the cyclopentane ring.
The complete stereochemical designation for this compound is (1R,2S)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, which specifies the absolute configuration at each stereogenic center. This precise stereochemical notation is essential for distinguishing between enantiomers and diastereomers, particularly in pharmaceutical applications where different stereoisomers may exhibit distinct biological activities.
The compound belongs to several important chemical classifications based on its structural features. As a cyclopentane derivative, it falls within the broader category of cycloalkane carboxylic acids, which represent important pharmacophores in medicinal chemistry. The presence of the aromatic iodine substituent classifies it among organohalogen compounds, specifically aryl iodides, which are valuable synthetic intermediates for cross-coupling reactions.
From a functional group perspective, the compound contains multiple reactive sites including the carboxylic acid, aromatic ketone, and aryl iodide functionalities. This combination of functional groups provides diverse opportunities for chemical modification and derivatization, making it a versatile intermediate for synthetic chemistry applications. The compound can also be classified as an α-aryl ketone derivative, a structural class known for various biological activities including enzyme inhibition and receptor binding.
Related Iodophenyl Carboxylic Acid Derivatives
The structural framework of this compound is related to several important classes of iodophenyl carboxylic acid derivatives that have found applications in organic synthesis and medicinal chemistry. One significant related compound is 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid, which shares the 4-iodophenyl aromatic system but features a three-membered cyclopropane ring instead of the five-membered cyclopentane core. This cyclopropane analog exhibits different conformational rigidity and steric properties, leading to distinct reactivity patterns and biological activities.
Another structurally related compound is trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, which differs only in the position of the iodine substituent on the aromatic ring. This positional isomer, bearing iodine at the meta-position rather than the para-position, demonstrates how subtle structural modifications can influence molecular properties and biological activities. The meta-substituted analog exhibits a molecular weight of 358.17 grams per mole, identical to the para-substituted compound, but with different electronic and steric characteristics.
1-(4-Iodophenyl)cyclopentanecarboxylic acid represents another important related structure, featuring the same aromatic iodophenyl system attached directly to the cyclopentane ring without the intervening oxoethyl linker. This compound, with molecular formula C12H13IO2 and molecular weight 316.13 grams per mole, provides a simplified analog that retains the core iodophenyl-cyclopentane framework while lacking the ketone functionality.
The compound [2-(4-iodophenyl)-2-oxoethyl] acetate shares the 4-iodophenyl-2-oxoethyl fragment but lacks the cyclopentane carboxylic acid portion, instead featuring an acetate ester group. This structural relationship demonstrates how the core iodophenyl ketone motif can be incorporated into diverse molecular frameworks for different applications.
Research into these related iodophenyl carboxylic acid derivatives has revealed important structure-activity relationships that inform the design of new compounds with enhanced properties. The positioning of the iodine substituent significantly influences the electronic properties of the aromatic ring, affecting both synthetic reactivity and biological activity. Para-substituted iodophenyl compounds generally exhibit different selectivity profiles in cross-coupling reactions compared to their meta- and ortho-substituted analogs, with implications for synthetic strategy selection.
The cyclopentane ring size also plays a crucial role in determining molecular properties and biological activities. Compared to cyclopropane and cyclohexane analogs, cyclopentane derivatives often exhibit optimal conformational flexibility for binding to biological targets while maintaining sufficient rigidity for selective interactions. This balance between flexibility and rigidity makes cyclopentane-based iodophenyl carboxylic acids particularly attractive as pharmaceutical intermediates and bioactive compounds.
Properties
IUPAC Name |
(1R,2S)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYKLUBXPQFSPL-CMPLNLGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154230 | |
| Record name | rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-72-2 | |
| Record name | rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of 4-iodobenzaldehyde with cyclopentanone in the presence of a base, followed by oxidation and carboxylation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of azido or thiol-substituted phenyl derivatives.
Scientific Research Applications
The biological activity of trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the iodophenyl group enhances its binding affinity to hydrophobic pockets within proteins, while the carboxylic acid group facilitates hydrogen bonding with active site residues. These interactions can modulate the activity of target proteins, leading to potential therapeutic applications in pharmacology.
Potential Therapeutic Uses
- Anti-inflammatory Agents : The compound's ability to modulate protein activity suggests potential applications in developing anti-inflammatory drugs.
- Cancer Research : Its structural properties may allow for the design of inhibitors targeting cancer cell proliferation.
- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. Results showed a significant reduction in enzyme activity, supporting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival.
Chemical Reactions and Modifications
The compound can undergo various chemical transformations:
- Oxidation Reactions : It can be oxidized at the cyclopentane ring, leading to the formation of ketones or other carboxylic acids.
- Functional Group Modifications : Alterations in the iodophenyl group or carboxylic acid moiety may enhance its biological activity or alter its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of cyclopentane-carboxylic acids with aryl-ketone substituents. Key structural variations include halogen type (I, Cl, F), substituent position (para vs. meta), and functional groups (methoxy, methyl). Below is a detailed comparison:
Substituent Effects on Molecular Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : Para-substituted derivatives (e.g., 4-iodo, 4-methoxy) exhibit symmetrical electronic effects, whereas meta-substituents (e.g., 3-chloro) create asymmetric charge distribution, altering dipole moments and reactivity .
- Functional Groups : The 4-methoxy group (electron-donating) increases solubility in polar solvents, while halogens (electron-withdrawing) enhance stability toward oxidation .
Biological Activity
trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound notable for its potential biological activities. This compound, with the molecular formula C14H15IO3 and a molecular weight of 358.18 g/mol, features a cyclopentane ring and an iodophenyl moiety, which enhance its reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug design.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group facilitates binding to hydrophobic pockets within proteins, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of target proteins, leading to various biological effects, including potential therapeutic applications in pharmacology.
In Vitro Studies
Research indicates that compounds similar to this compound can act as bio-isosteres for carboxylic acids. A study on cyclopentane-1,2-dione derivatives demonstrated their effectiveness as thromboxane A2 receptor antagonists, with IC50 values comparable to traditional carboxylic acids. For instance, a derivative (compound 9) exhibited an IC50 value of 0.054 μM, indicating potent receptor antagonism .
Comparative Biological Activity Table
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Parent Carboxylic Acid | 0.190 ± 0.060 | Known antagonist |
| Cyclopentane-1,2-dione Derivative 9 | 0.054 ± 0.016 | Potent TP receptor antagonist |
| Cyclopentane-1,3-dione Derivative | 1.140 ± 0.820 | Less potent than derivative 9 |
This table summarizes the comparative potency of various derivatives in receptor antagonism assays.
Case Studies
Case Study 1: Thromboxane A2 Receptor Antagonism
In a systematic evaluation of cyclopentane derivatives as bio-isosteres for carboxylic acids, researchers synthesized derivatives replacing the carboxylic acid moiety with cyclopentane units. The study found that these modifications retained significant biological activity against thromboxane A2 receptors, suggesting that this compound could similarly exhibit therapeutic potential .
Case Study 2: Stability in Physiological Conditions
The stability of cyclopentane derivatives in plasma was assessed to determine their viability as drug candidates. Compound 9 showed substantial stability after one hour in plasma at physiological temperature, indicating that this compound may also possess favorable pharmacokinetic properties .
Q & A
Q. What are the key considerations for synthesizing trans-2-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid with high stereochemical purity?
The synthesis must address stereochemical control at both the cyclopentane ring and the 4-iodophenylacetate moiety. A validated approach involves:
- Knoevenagel condensation between cyclopentane-1-carboxylic acid derivatives and 4-iodophenyl ketones under acidic conditions to form the α,β-unsaturated intermediate.
- Catalytic hydrogenation with chiral catalysts (e.g., Pd/C or Rh complexes) to ensure trans configuration at the cyclopentane-ethyl junction .
- Purification via preparative HPLC or recrystallization to isolate the trans isomer. Reported yields range from 45–70%, depending on solvent polarity and catalyst loading .
Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?
- NMR : Analyze and NMR for diagnostic peaks:
- LCMS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to confirm molecular weight (expected [M+H]: ~403.1 g/mol) .
- X-ray crystallography : Resolve stereochemistry via single-crystal diffraction if recrystallization yields suitable crystals .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and synthesis steps .
- Exposure control : Monitor airborne particles via HEPA filters. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Dose-response reevaluation : Perform in vitro assays (e.g., enzyme inhibition, cell viability) with standardized protocols (IC curves, n ≥ 3 replicates).
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects. For example, oxidative deiodination or cyclopentane ring hydroxylation could alter activity .
- Structural analogs comparison : Compare data with structurally similar compounds (e.g., 4-chlorophenyl or methoxy-substituted analogs) to isolate the role of the iodine substituent .
Q. What experimental strategies are recommended for studying its potential as a prostate-specific membrane antigen (PSMA) inhibitor?
- Radiolabeling : Synthesize Ga- or Lu-labeled derivatives for PET/SPECT imaging in prostate cancer models. Optimize chelator conjugation at the carboxylic acid group without disrupting PSMA binding .
- Competitive binding assays : Use I-labeled PSMA ligands (e.g., MIP-1072) to measure displacement efficacy in LNCaP cell lines .
- Pharmacokinetics : Assess bioavailability and tumor uptake in xenograft models via biodistribution studies (24–72 hr post-injection) .
Q. How can the metabolic stability of this compound be improved for therapeutic applications?
- Prodrug design : Mask the carboxylic acid group with ester or amide prodrugs (e.g., ethyl ester or Fmoc-protected derivatives) to enhance membrane permeability .
- CYP450 inhibition studies : Identify major metabolic pathways using liver microsomes. If rapid glucuronidation occurs, introduce fluorine or methyl groups at vulnerable positions .
- Stability assays : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C over 24 hours. Use HPLC to quantify intact compound .
Q. What computational methods are effective for predicting its binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with PSMA’s glutamatase domain. Prioritize poses with hydrogen bonds to Arg534 or Asn519 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the iodine-phenyl group in hydrophobic binding pockets .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters of substituents with bioactivity data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
